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Introduction: The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as

IRDye 800CW, is a critical process for a variety of applications including Western blotting,

immunofluorescence microscopy, and in vivo imaging. The maleimide reactive group of IRDye

800CW specifically and covalently attaches to free sulfhydryl (thiol) groups on cysteine

residues within the antibody, forming a stable thioether bond.[1][2][3][4] This site-specific

labeling often requires the reduction of existing disulfide bonds in the antibody, particularly in

the hinge region, to expose the reactive thiol groups.[1]

Following the labeling reaction, a crucial purification step is necessary to remove unconjugated

IRDye 800CW Maleimide. Failure to remove the free dye can lead to high background signal

and inaccurate quantification in downstream applications. This document provides detailed

protocols for the purification of IRDye 800CW Maleimide labeled antibodies and methods for

characterizing the final conjugate.

I. Key Experimental Considerations
Several factors must be considered to ensure successful labeling and purification of IRDye

800CW Maleimide antibodies.

Antibody Preparation: The antibody solution should be free of thiol-containing compounds,

such as dithiothreitol (DTT), unless they are intentionally used for disulfide bond reduction.
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The recommended buffer for the labeling reaction is a phosphate-buffered saline (PBS) or

other non-amine, non-thiol containing buffers at a pH of 6.5-7.5.

Disulfide Bond Reduction (Optional but Recommended): Many antibodies, particularly IgG

isotypes, have accessible disulfide bonds in the hinge region that can be selectively reduced

to generate free thiols for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly

used reducing agent as it is effective over a broad pH range and does not need to be

removed before the addition of the maleimide dye.

Labeling Reaction: The reaction is typically carried out at room temperature for 2 hours or at

4°C overnight. It is crucial to protect the reaction mixture from light to prevent photobleaching

of the IRDye 800CW.

Purification Method: The choice of purification method depends on the scale of the

experiment and the desired final concentration of the antibody. The most common methods

are size-exclusion chromatography (SEC) and desalting spin columns.

II. Experimental Protocols
Protocol 1: Reduction and Labeling of Antibodies with
IRDye 800CW Maleimide
This protocol describes the reduction of an antibody followed by labeling with IRDye 800CW
Maleimide.

Materials:

Antibody (concentration of 1-10 mg/mL in a suitable buffer)

IRDye 800CW Maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Tris(2-carboxyethyl)phosphine (TCEP)

Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5

Inert gas (Nitrogen or Argon)
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Procedure:

Prepare Antibody Solution: Dissolve or exchange the antibody into the degassed Reaction

Buffer at a concentration of 2-5 mg/mL.

Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in water.

Reduce Disulfide Bonds: Add the 10 mM TCEP stock solution to the antibody solution to

achieve a final 10-20 fold molar excess of TCEP over the antibody. Incubate for 30 minutes

at room temperature. It is recommended to carry out the reduction and subsequent labeling

reaction in the presence of an inert gas to prevent the re-formation of disulfide bonds.

Prepare IRDye 800CW Maleimide Stock Solution: Allow the vial of IRDye 800CW
Maleimide to equilibrate to room temperature. Add anhydrous DMSO to create a 10 mM

stock solution.

Labeling Reaction: Add the IRDye 800CW Maleimide stock solution to the reduced antibody

solution. A 10-20 fold molar excess of dye to antibody is recommended as a starting point.

Incubation: Protect the reaction vessel from light and incubate for 2 hours at room

temperature or overnight at 4°C with gentle stirring.

Protocol 2: Purification using Size-Exclusion
Chromatography (SEC)
SEC separates molecules based on their size. The larger antibody-dye conjugates will elute

first, while the smaller, unconjugated dye molecules are retained in the pores of the

chromatography resin and elute later.

Materials:

Labeled antibody solution from Protocol 1

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Elution Buffer (e.g., PBS, pH 7.4)
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Fraction collector

Procedure:

Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Elution

Buffer.

Sample Loading: Carefully load the labeled antibody solution onto the top of the column.

Elution: Begin flowing the Elution Buffer through the column and start collecting fractions.

Fraction Analysis: Monitor the absorbance of the eluate at 280 nm (for protein) and ~778 nm

(for IRDye 800CW) to identify the fractions containing the labeled antibody.

Pooling and Concentration: Pool the fractions containing the purified labeled antibody. If

necessary, concentrate the antibody using a centrifugal filter device.

Protocol 3: Purification using Desalting Spin Columns
Desalting spin columns are a rapid method for removing small molecules from larger ones and

are suitable for small-scale purifications.

Materials:

Labeled antibody solution from Protocol 1

Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Collection tubes

Centrifuge

Procedure:

Column Preparation: Remove the bottom closure of the spin column and loosen the cap.

Place the column in a collection tube.

Column Equilibration: Centrifuge the column at 1,500 x g for 1 minute to remove the storage

solution. Add the desired buffer for the final antibody solution to the column and centrifuge

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


again. Repeat this step 2-3 times.

Sample Loading: Place the column in a new collection tube. Slowly apply the labeled

antibody solution to the center of the resin bed.

Purification: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified labeled

antibody. The eluate will contain the purified antibody, while the unconjugated dye remains in

the column resin.

III. Data Presentation
The success of the labeling and purification process is quantified by the Degree of Labeling

(DOL), which is the average number of dye molecules conjugated to each antibody molecule.

Table 1: Quantitative Parameters for Labeled Antibody Characterization
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Parameter Formula Description

Molar Concentration of

Antibody

[Antibody] = (A280 - (A_max *

CF)) / ε_protein

A280 is the absorbance of the

conjugate at 280 nm. A_max is

the absorbance of the

conjugate at the dye's

maximum absorbance

wavelength (~778 nm for

IRDye 800CW). CF is the

correction factor for the dye's

absorbance at 280 nm

(typically around 0.03 for

IRDye 800CW). ε_protein is

the molar extinction coefficient

of the antibody at 280 nm

(e.g., ~210,000 M⁻¹cm⁻¹ for

IgG).

Molar Concentration of Dye [Dye] = A_max / ε_dye

A_max is the absorbance of

the conjugate at the dye's

maximum absorbance

wavelength. ε_dye is the molar

extinction coefficient of the dye

at its maximum absorbance

wavelength (~240,000

M⁻¹cm⁻¹ for IRDye 800CW in

PBS).

Degree of Labeling (DOL) DOL = [Dye] / [Antibody]

This ratio indicates the

average number of dye

molecules per antibody. An

optimal DOL is often between

2 and 5 to avoid affecting

antibody function.

Antibody Recovery

Recovery (%) = (Final Amount

of Antibody / Initial Amount of

Antibody) * 100

The amount of antibody can be

determined by measuring the

absorbance at 280 nm before

and after purification.
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IV. Visualizations
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Click to download full resolution via product page

Caption: Workflow for antibody reduction, labeling, and purification.

Reactants

Product

Antibody with Free Thiol (-SH)
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+

IRDye 800CW Maleimide

Click to download full resolution via product page

Caption: Reaction of a maleimide group with a free thiol to form a stable thioether bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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